molecular formula C10H17NO2 B13581631 2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid

2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13581631
M. Wt: 183.25 g/mol
InChI Key: CZPYRMHRSAYAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a cyclopropane ring attached to a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid typically involves the reaction of 1-methylpiperidine with cyclopropane carboxylic acid under specific conditions. One common method includes the use of coupling agents and catalysts to facilitate the reaction. For example, the carboxylic acid group of intermediates can be reduced with lithium aluminium hydride in tetrahydrofuran (THF) to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H17NO2/c1-11-4-2-7(3-5-11)8-6-9(8)10(12)13/h7-9H,2-6H2,1H3,(H,12,13)

InChI Key

CZPYRMHRSAYAQO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2CC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.